(2-Morpholinopyridin-3-yl)methanamine

Description

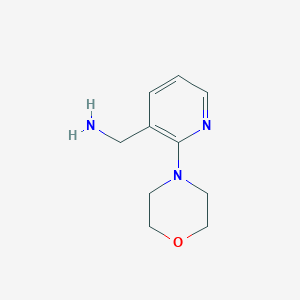

Structure

3D Structure

Properties

IUPAC Name |

(2-morpholin-4-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWYMVOGKUNWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588541 | |

| Record name | 1-[2-(Morpholin-4-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-29-9 | |

| Record name | 1-[2-(Morpholin-4-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-yl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Morpholinopyridin-3-yl)methanamine synthesis protocol

An In-depth Technical Guide to the Synthesis of (2-Morpholinopyridin-3-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often incorporated into scaffolds targeting a range of biological targets. Its synthesis, while straightforward, requires careful control of reaction conditions to ensure high yield and purity. This guide provides a comprehensive overview of the most common and reliable synthetic route, beginning with the nucleophilic substitution to form the key nitrile intermediate, followed by a detailed exploration of robust reduction methodologies. We offer field-proven insights into experimental choices, mechanistic underpinnings, and detailed, step-by-step protocols for synthesis, purification, and characterization, designed for researchers and drug development professionals.

Introduction and Synthetic Strategy

The synthesis of this compound is efficiently achieved via a two-step sequence. This strategy is predicated on the chemical reactivity of a suitably substituted pyridine ring.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) : The synthesis commences with the formation of the precursor, 2-morpholinopyridine-3-carbonitrile. This is accomplished by reacting 2-chloropyridine-3-carbonitrile with morpholine. The electron-withdrawing nature of the nitrile group at the 3-position and the nitrogen atom within the pyridine ring activates the 2-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group by morpholine.

-

Step 2: Nitrile Reduction : The core transformation involves the reduction of the nitrile functional group of the precursor to a primary aminomethyl group. This is a critical step where the choice of reducing agent dictates the reaction conditions, safety protocols, and work-up procedures. The most prevalent and effective methods are reduction with lithium aluminum hydride (LAH) or catalytic hydrogenation.

This guide will dissect each step, providing both the theoretical basis and practical execution details.

Overall Synthetic Workflow

Caption: High-level overview of the two-step synthesis.

Step 1: Synthesis of 2-Morpholinopyridine-3-carbonitrile

Mechanistic Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a classic SNAr mechanism. The nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient carbon at the C2 position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrile group and the ring nitrogen. The complex subsequently collapses, expelling the chloride ion to restore aromaticity and yield the desired product. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated in situ, driving the reaction to completion.

Detailed Experimental Protocol

Materials:

-

2-Chloropyridine-3-carbonitrile

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloropyridine-3-carbonitrile (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per gram of starting material).

-

Add morpholine (1.2 eq) to the suspension dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-morpholinopyridine-3-carbonitrile as a pure solid.

Data Summary: Synthesis of Precursor

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Chloropyridine-3-carbonitrile | Commercially available and activated for SNAr. |

| Nucleophile | Morpholine (1.2 eq) | Provides the desired morpholino moiety. A slight excess ensures complete reaction. |

| Base | K₂CO₃ (2.0 eq) | Insoluble, non-nucleophilic base to neutralize HCl byproduct without side reactions. |

| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent, excellent for SNAr reactions. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4-6 hours | Typical duration for completion, should be confirmed by TLC monitoring. |

| Typical Yield | >85% | The reaction is generally efficient and high-yielding. |

Step 2: Reduction of 2-Morpholinopyridine-3-carbonitrile

The reduction of the nitrile group to a primary amine is the pivotal step. Below are two robust and widely accepted protocols using different classes of reducing agents.

Method A: Lithium Aluminum Hydride (LAH) Reduction

Expertise & Experience: LAH is an extremely powerful and non-selective hydride reducing agent, capable of reducing most polar unsaturated functional groups.[1][2] Its high reactivity necessitates careful handling and specific quenching procedures to ensure safety and product integrity. The reaction is typically performed in an anhydrous ethereal solvent like THF at low temperature to control its high exothermicity.

The reduction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ species.[3]

-

First Hydride Addition: A hydride attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine-aluminum complex.

-

Second Hydride Addition: A second hydride attacks the imine carbon, leading to a diamidoaluminate complex.

-

Hydrolysis (Work-up): The reaction is quenched with water and base, which hydrolyzes the aluminum-nitrogen bonds to liberate the final primary amine.[3]

Caption: Mechanism of LAH reduction of a nitrile.

Safety Precaution: LAH reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

-

2-Morpholinopyridine-3-carbonitrile

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

10% Aqueous NaOH solution

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel, magnetic stirrer, and a thermometer.

-

Suspend LAH (1.5 - 2.0 eq) in anhydrous THF (10 mL per gram of LAH).[4]

-

Cool the LAH suspension to 0 °C using an ice bath.

-

Dissolve 2-morpholinopyridine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the excess LAH by the slow, sequential, and dropwise addition of:

-

'x' mL of water

-

'x' mL of 10% aqueous NaOH

-

'3x' mL of water (where 'x' is the number of grams of LAH used).[4]

-

-

Stir the resulting granular grey/white suspension vigorously for 30 minutes.

-

Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc or DCM.[4]

-

Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Method B: Catalytic Hydrogenation with Raney Nickel

Expertise & Experience: Catalytic hydrogenation is a greener and often safer alternative to LAH, particularly for larger-scale synthesis.[5][6] Raney Nickel is a cost-effective and highly active catalyst for nitrile reduction. The reaction is typically run under a positive pressure of hydrogen gas. A key challenge in nitrile hydrogenation is the potential formation of secondary and tertiary amine byproducts. This can be effectively suppressed by the addition of ammonia to the reaction mixture, which competes with the primary amine product for reaction with the intermediate imine.[2]

Safety Precaution: Raney Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol. Hydrogen gas is highly flammable. This procedure should be performed in a well-ventilated fume hood using appropriate hydrogenation equipment (e.g., a Parr shaker).

Materials:

-

2-Morpholinopyridine-3-carbonitrile

-

Raney® Nickel (approx. 50% slurry in water)

-

Ethanol or Methanol

-

Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a hydrogenation vessel, add 2-morpholinopyridine-3-carbonitrile (1.0 eq) and the solvent (e.g., ethanolic ammonia or methanol with ammonium hydroxide).

-

Carefully add the Raney Nickel slurry (5-10% by weight of the nitrile). The catalyst should be washed with the reaction solvent before addition to remove water.

-

Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).

-

Heat the mixture to 40-60 °C and agitate vigorously (e.g., using a mechanical shaker).

-

Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases (typically 6-24 hours).

-

Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Crucial Step: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Do not allow the filter cake to dry , as it can ignite. Keep it wet with solvent and dispose of it properly.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Comparative Analysis of Reduction Methods

| Parameter | Method A: LiAlH₄ | Method B: Catalytic Hydrogenation (Raney Ni) |

| Reducing Agent | Lithium Aluminum Hydride | H₂ gas with Raney Ni catalyst |

| Solvent | Anhydrous THF, Diethyl Ether | Ethanol, Methanol (often with NH₃) |

| Temperature | 0 °C to Room Temperature | 40-60 °C |

| Pressure | Atmospheric | 50-100 psi (elevated) |

| Work-up | Careful quenching (Fieser method) | Filtration of catalyst |

| Pros | Fast, highly effective, standard lab equipment. | Safer for scale-up, greener, high atom economy.[5][6] |

| Cons | Hazardous (pyrophoric), requires strict anhydrous conditions, waste generation.[4] | Requires specialized pressure equipment, catalyst can be pyrophoric, longer reaction times. |

| Typical Yield | 70-90% | 75-95% |

Purification and Characterization

Purification

The crude amine product from either method typically requires purification by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is effective. For example, starting with 100% DCM and gradually increasing to 5-10% MeOH.

-

Trustworthiness Note: Primary amines can "tail" on silica gel. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide, to the eluent system. This deactivates acidic sites on the silica, resulting in sharper peaks and better separation.

Characterization

The identity and purity of the final product, this compound, must be confirmed by spectroscopic methods.

| Analysis Method | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (d, 1H, Py-H6), ~7.5 (dd, 1H, Py-H4), ~6.8 (d, 1H, Py-H5), ~3.8 (s, 2H, -CH₂NH₂), ~3.8-3.9 (t, 4H, Morpholine -OCH₂-), ~3.1-3.2 (t, 4H, Morpholine -NCH₂-), ~1.5-2.0 (br s, 2H, -NH₂, exchangeable with D₂O). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~160 (C2), ~150 (C6), ~138 (C4), ~125 (C3), ~115 (C5), ~67 (Morpholine -OCH₂-), ~46 (Morpholine -NCH₂-), ~40 (-CH₂NH₂). |

| MS (ESI+) | Expected m/z: 194.13 [M+H]⁺ for C₁₀H₁₅N₃O. |

| IR (KBr/ATR) | ν (cm⁻¹): 3300-3400 (N-H stretch, primary amine), 2850-2950 (C-H stretch), ~1600 (C=N, C=C stretch, aromatic), 1115 (C-O-C stretch, morpholine). The characteristic nitrile peak (~2220-2260 cm⁻¹) from the starting material should be absent. |

Conclusion

The synthesis of this compound is a robust and reproducible process that hinges on a well-executed SNAr reaction followed by a carefully chosen nitrile reduction. While LAH offers a rapid and effective reduction, its hazardous nature makes catalytic hydrogenation with a catalyst like Raney Nickel a more attractive option for safety and scalability. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pp.bme.hu [pp.bme.hu]

An In-Depth Technical Guide to the Physicochemical Properties of (2-Morpholinopyridin-3-yl)methanamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Morpholinopyridin-3-yl)methanamine, a novel heterocyclic amine, presents a scaffold of significant interest in modern medicinal chemistry. Its structural amalgamation of a pyridine ring, a morpholine moiety, and a primary aminomethyl group suggests a nuanced physicochemical profile that is critical for its potential as a drug candidate. This guide provides a comprehensive framework for the characterization of its core physicochemical properties, namely ionization constant (pKa), lipophilicity (logP), aqueous solubility, and solid-state structure. By integrating established experimental protocols with cutting-edge in silico predictive modeling, this document serves as a robust resource for researchers aiming to unlock the therapeutic potential of this and structurally related molecules. The causality behind experimental choices is elucidated to empower scientists in designing and interpreting their own studies.

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a set of fundamental physicochemical properties. These parameters dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which in turn influences its efficacy and safety. This compound (CAS No. 780802-31-5) is a molecule that embodies the chemical diversity often sought in screening libraries. The pyridine and aminomethyl groups offer sites for hydrogen bonding and potential salt formation, while the morpholine ring can influence solubility and metabolic stability. A thorough understanding of its physicochemical characteristics is therefore not merely an academic exercise but a critical step in its developmental pathway.

This guide will provide both the theoretical underpinnings and practical methodologies for the comprehensive physicochemical characterization of this compound.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value, the negative logarithm of the acid dissociation constant, is a critical determinant of a drug's behavior in the physiological environment, where pH varies significantly. For this compound, the presence of multiple basic nitrogen atoms (on the pyridine ring, the morpholine ring, and the primary amine) suggests the existence of multiple pKa values. These values will dictate the compound's charge state at different pH levels, which directly impacts its solubility, permeability across biological membranes, and binding to its target protein.

In Silico pKa Prediction

Prior to experimental determination, computational tools can provide valuable estimates of pKa values, guiding the design of subsequent experiments.[1][2] Various software packages employ different methodologies, including quantitative structure-property relationship (QSPR) models and quantum mechanical calculations, to predict ionization constants.[3][4][5]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Computational Method |

| Most Basic pKa | Value | Specify Method (e.g., BCL-XpKaBase)[4] |

| Second Basic pKa | Value | Specify Method |

| logP | Value | Specify Method (e.g., XLOGP3)[6] |

| Aqueous Solubility (logS) | Value | Specify Method |

Note: The values in this table are placeholders and would be populated using appropriate in silico prediction tools.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration remains a gold-standard method for the precise determination of pKa values. This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting change in pH.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved sample in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding small, precise increments of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. For multiprotic species, multiple inflection points will be observed.

Lipophilicity (logP): Gauging Membrane Permeability

The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of a lipid and an aqueous phase, most commonly octan-1-ol and water.[7] It is a crucial indicator of a drug's ability to cross cell membranes and the blood-brain barrier. For this compound, the interplay between the polar amine and ether functionalities and the relatively nonpolar pyridine ring will determine its overall lipophilicity.

In Silico logP Prediction

A variety of computational algorithms are available to estimate logP values based on the compound's structure.[6][8] These methods are valuable for high-throughput screening and for prioritizing compounds for experimental testing.

Experimental logP Determination: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP. It involves directly measuring the concentration of the analyte in both phases of an equilibrated octan-1-ol/water system.

-

System Preparation: Prepare water-saturated octan-1-ol and octan-1-ol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: In a sealed vessel, combine a known volume of the aqueous stock solution with a known volume of the lipid phase.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the logP using the formula: logP = log([Concentration]octanol / [Concentration]aqueous).

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that significantly influences a drug's absorption and bioavailability.[9][10] Poor solubility can lead to erratic absorption and may necessitate complex formulation strategies.[11] The presence of both hydrogen bond donors and acceptors in this compound suggests it may possess reasonable aqueous solubility, but this must be experimentally verified.

In Silico Solubility Prediction

Computational models can predict the intrinsic aqueous solubility (logS) of a compound, providing an early indication of potential solubility issues.[12]

Experimental Solubility Determination: Thermodynamic (Shake-Flask) Method

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.[11][13]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility in mg/mL or µM at each pH.

Table 2: Experimental Physicochemical Data for this compound

| Property | Experimental Value | Method |

| pKa1 | To be determined | Potentiometric Titration |

| pKa2 | To be determined | Potentiometric Titration |

| logP | To be determined | Shake-Flask Method |

| Aqueous Solubility (pH 7.4) | To be determined | Thermodynamic Shake-Flask |

Note: The values in this table are placeholders to be filled with experimentally determined data.

Solid-State Characterization: Crystal Structure

The solid-state properties of a drug, including its crystal form (polymorphism), can have a profound impact on its solubility, stability, and manufacturability. Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[14][15][16]

Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal of this compound or a suitable salt is the first and often most challenging step.

-

Crystallization: Explore various crystallization techniques, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution, using a range of solvents and solvent mixtures.

-

Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and collect diffraction data at a controlled temperature (often cryogenic temperatures to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions.[17]

Conclusion and Future Directions

The physicochemical properties of this compound are foundational to its potential as a therapeutic agent. This guide has outlined a systematic and robust approach to characterizing its pKa, logP, solubility, and crystal structure through a combination of predictive and experimental methodologies. The data generated from these studies will provide invaluable insights for lead optimization, formulation development, and the overall progression of this promising molecule through the drug discovery pipeline. Future work should focus on correlating these fundamental properties with in vitro and in vivo ADME data to build a comprehensive understanding of the compound's biopharmaceutical behavior.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mrupp.info [mrupp.info]

- 3. [PDF] Predicting the p Ka of Small Molecules | Semantic Scholar [semanticscholar.org]

- 4. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aqueous Solubility Assay | Bienta [bienta.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmatutor.org [pharmatutor.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

(2-Morpholinopyridin-3-yl)methanamine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (2-Morpholinopyridin-3-yl)methanamine

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale and logical progression of analysis. By integrating High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC), we present a self-validating system for structural confirmation. The guide culminates with a discussion of Single Crystal X-ray Crystallography as the definitive method for absolute structural proof. Each section includes field-proven insights and detailed experimental protocols, establishing a robust framework for the characterization of complex heterocyclic amines.

Introduction: The Analytical Imperative

The molecule this compound (CAS 780802-31-5) is a substituted pyridinyl-methanamine featuring two key pharmacophoric motifs: a morpholine ring and a primary aminomethyl group.[1] Such structures are of significant interest in medicinal chemistry, often serving as versatile scaffolds for the synthesis of targeted therapeutic agents.[2][3] Given that subtle changes in substituent position can drastically alter biological activity and safety profiles, unequivocal confirmation of the compound's constitution is a critical prerequisite for any further research or development.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, the fundamental properties of the molecule—its elemental composition and the functional groups it contains—must be established.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the cornerstone for determining a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. This step is crucial to validate the identity of the starting material and to ensure no unexpected chemical transformations have occurred. Electrospray ionization (ESI) is the chosen method due to the polar and basic nature of the analyte, which readily accepts a proton to form the [M+H]⁺ ion.[4]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard (e.g., leucine encephalin) for real-time internal mass calibration.

-

Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the molecular formula based on the accurate mass.

Data Presentation & Interpretation:

| Parameter | Observed Value | Theoretical Value |

| Molecular Formula | C₁₀H₁₅N₃O | C₁₀H₁₅N₃O |

| [M+H]⁺ (Calculated) | - | 194.1288 |

| [M+H]⁺ (Observed) | 194.1291 | - |

| Mass Error | +1.5 ppm | - |

The observed accurate mass of the [M+H]⁺ ion is in excellent agreement with the theoretical mass for the molecular formula C₁₀H₁₅N₃O. This result provides high confidence in the elemental composition of the analyte.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, we expect to see distinct signals for the N-H bonds of the primary amine, the C-O-C ether linkage of the morpholine ring, and the aromatic pyridine system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat, solid compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction on the resulting spectrum.

Data Presentation & Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 (doublet) | Medium, Broad | N-H Stretch (Primary Amine, -NH₂) |

| 2950-2800 | Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1450 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |

| ~1250 | Strong | C-N Stretch (Aryl-N and Aliphatic-N) |

| ~1115 | Strong | C-O-C Asymmetric Stretch (Ether) |

The presence of a doublet in the N-H stretching region is characteristic of a primary amine. The strong C-O-C stretch confirms the morpholine moiety, and the aromatic stretches are consistent with the pyridine ring. This data corroborates the functional groups implied by the proposed structure.

Unraveling the Skeleton: 1D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. We begin with 1D experiments to identify all unique proton and carbon environments.[5]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh ~5 mg of the compound for ¹H NMR and ~20 mg for ¹³C NMR.[6]

-

Solvent Selection: Dissolve the sample in ~0.6 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common first choice, but DMSO-d₆ is excellent for ensuring the exchangeable -NH₂ protons are clearly visible.

-

Transfer: Transfer the solution to a clean, 5 mm NMR tube.[7]

-

Standard: Tetramethylsilane (TMS) is used as an internal standard and is defined as 0.00 ppm.[8]

¹H NMR Spectroscopy (500 MHz, CDCl₃)

Expertise & Causality: The ¹H NMR spectrum reveals the chemical environment of each proton, its integration (number of protons), and its coupling (neighboring protons). We can predict three distinct regions: aromatic (pyridine), aliphatic (morpholine and CH₂), and exchangeable (amine).

Data Presentation & Interpretation:

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-6 | 8.25 | d, J = 4.5 Hz | 1H | Pyridine |

| H-4 | 7.50 | d, J = 7.5 Hz | 1H | Pyridine |

| H-5 | 7.10 | dd, J = 7.5, 4.5 Hz | 1H | Pyridine |

| H-7 | 3.85 | s | 2H | -CH₂ NH₂ |

| H-10, H-14 | 3.80 | t, J = 4.8 Hz | 4H | O-CH₂ (Morpholine) |

| H-11, H-13 | 3.05 | t, J = 4.8 Hz | 4H | N-CH₂ (Morpholine) |

| H-8 | 1.95 | br s | 2H | -CH₂NH₂ |

-

Pyridine Region: Three signals are observed in the aromatic region, consistent with a tri-substituted pyridine ring. Their splitting patterns and coupling constants (J) are key to determining their relative positions.

-

Morpholine Region: Two distinct triplets, each integrating to 4H, are characteristic of the morpholine ring's two methylene environments (-O-CH₂- and -N-CH₂-).[6][9] The protons adjacent to oxygen (H-10, H-14) are deshielded and appear further downfield.

-

Aminomethyl Region: A singlet at 3.85 ppm integrating to 2H corresponds to the methylene group (-CH₂-). A broad singlet for the exchangeable amine protons (-NH₂) is also observed.

¹³C NMR and DEPT-135 Spectroscopy (125 MHz, CDCl₃)

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT-135 experiment is invaluable as it differentiates carbon types: CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.[10] This allows for a confident assignment of the carbon skeleton.

Data Presentation & Interpretation:

| Label | Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| C-2 | 160.5 | Absent | Pyridine (Quaternary) |

| C-6 | 148.0 | Positive | Pyridine (CH) |

| C-4 | 135.5 | Positive | Pyridine (CH) |

| C-3 | 128.0 | Absent | Pyridine (Quaternary) |

| C-5 | 121.0 | Positive | Pyridine (CH) |

| C-10, C-14 | 67.0 | Negative | O-CH₂ (Morpholine) |

| C-11, C-13 | 52.5 | Negative | N-CH₂ (Morpholine) |

| C-7 | 45.0 | Negative | -CH₂ NH₂ |

The ¹³C spectrum shows 8 unique signals, implying some symmetry. The two signals for the morpholine ring (C-10/14 and C-11/13) each represent two equivalent carbons. The DEPT-135 data perfectly aligns with the proposed structure: three positive CH signals for the pyridine ring, three negative CH₂ signals (two for morpholine, one for the aminomethyl group), and two absent quaternary carbon signals.

Assembling the Pieces: 2D NMR Connectivity

While 1D NMR provides the list of parts, 2D NMR shows how they are connected. The following experiments are designed to build the molecular structure from the ground up in a logical, self-validating sequence.

¹H-¹H COSY (Correlation Spectroscopy)

Expertise & Causality: COSY is the first step in mapping connectivity. It identifies protons that are coupled to each other, typically through 2-3 bonds.[11] Cross-peaks in the 2D spectrum connect coupled protons. Our primary goal here is to confirm the substitution pattern on the pyridine ring by tracing the proton-proton correlations.

Interpretation:

-

A cross-peak is observed between the signal at δ 8.25 (H-6) and δ 7.10 (H-5) .

-

Another cross-peak is observed between δ 7.10 (H-5) and δ 7.50 (H-4) .

This establishes a contiguous chain of three protons: H-4 ↔ H-5 ↔ H-6 . This proves the 4, 5, and 6 positions of the pyridine ring are occupied by hydrogens, confirming that the two substituents must be at the 2 and 3 positions.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Expertise & Causality: HSQC creates a direct link between each proton and the carbon it is attached to.[12] Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other. This allows us to use the confident ¹H assignments to unambiguously assign the attached ¹³C signals.

Interpretation: The HSQC spectrum would show the following key correlations, directly linking the proton and carbon data tables from Section 3.

-

δ 8.25 (¹H, H-6 ) correlates with δ 148.0 (¹³C, C-6 )

-

δ 7.50 (¹H, H-4 ) correlates with δ 135.5 (¹³C, C-4 )

-

δ 7.10 (¹H, H-5 ) correlates with δ 121.0 (¹³C, C-5 )

-

δ 3.85 (¹H, H-7 ) correlates with δ 45.0 (¹³C, C-7 )

-

δ 3.80 (¹H, H-10/14 ) correlates with δ 67.0 (¹³C, C-10/14 )

-

δ 3.05 (¹H, H-11/13 ) correlates with δ 52.5 (¹³C, C-11/13 )

At this stage, all protonated carbons are now definitively assigned. The remaining unassigned carbons (C-2 and C-3) must be the quaternary carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Expertise & Causality: HMBC is the final and most critical piece of the puzzle. It reveals correlations between protons and carbons over 2-4 bonds, allowing us to connect the different molecular fragments (the pyridine ring, the morpholine group, and the aminomethyl group).[13] The absence of one-bond correlations makes it complementary to HSQC.

struct [label=<

| Proton | Key HMBC Correlation (to Carbon) |

| H-7 (δ 3.85) | C-3 (δ 128.0), C-2 (δ 160.5) | |

| Interpretation: Connects the aminomethyl group to C-3. | H-11/13 (δ 3.05) | C-2 (δ 160.5) |

| Interpretation: Connects the morpholine N to C-2. | H-4 (δ 7.50) | C-2 (δ 160.5), C-6 (δ 148.0) |

| Interpretation: Confirms pyridine ring structure. | H-6 (δ 8.25) | C-2 (δ 160.5), C-4 (δ 135.5) |

>]; } enddot Caption: Key HMBC correlations confirming the final structure.

Interpretation and Synthesis:

-

Connecting the Aminomethyl Group: The protons of the aminomethyl group (H-7 , δ 3.85) show a strong correlation to the quaternary carbon at δ 128.0 (C-3) . This is a three-bond (³JCH) correlation that unambiguously places the -CH₂NH₂ group at the C-3 position of the pyridine ring. A weaker two-bond correlation to C-2 may also be visible.

-

Connecting the Morpholine Group: The protons on the morpholine nitrogen's methylene groups (H-11/13 , δ 3.05) show a clear correlation to the quaternary carbon at δ 160.5 (C-2) . This ³JCH correlation definitively attaches the nitrogen of the morpholine ring to the C-2 position of the pyridine ring.

-

Internal Validation: The correlations observed from the pyridine protons (e.g., H-4 correlating to C-2 and C-6) are fully consistent with the established structure, providing internal validation of the assignments.

The combination of COSY, HSQC, and HMBC data allows for the complete and confident assembly of the this compound structure, with every atom's position validated by multiple points of data.

The Definitive Proof: Single Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the chemical constitution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[14] It determines the precise spatial arrangement of atoms in the crystal lattice, confirming not only connectivity but also bond lengths, bond angles, and conformation. Obtaining a diffraction-quality single crystal is often the rate-limiting step.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, ethyl acetate/hexanes, or acetone.

-

Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final refined structure provides an electron density map that confirms the position of every non-hydrogen atom.

Interpretation: The resulting crystallographic model would provide a 3D representation of the molecule. This would definitively confirm the 2,3-substitution pattern on the pyridine ring and show the chair conformation of the morpholine ring. The crystallographic data serves as the final, incontrovertible validation of the structure determined by spectroscopic methods.[15]

Conclusion: A Self-Validating Analytical System

The structure elucidation of this compound is a clear demonstration of a modern, multi-technique analytical workflow. Each experiment provides a unique layer of information, and more importantly, each result corroborates the others, creating a self-validating system that ensures the highest level of scientific integrity.

-

HRMS established the correct molecular formula.

-

FT-IR confirmed the expected functional groups.

-

¹H and ¹³C NMR provided a complete inventory of all proton and carbon environments.

-

COSY, HSQC, and HMBC pieced together these inventories to build the final molecular structure with validated connectivity.

-

X-ray Crystallography , if performed, would provide the ultimate, definitive confirmation.

References

- 1. 780802-31-5((3-Morpholinopyridin-2-yl)methanamine) | Kuujia.com [nl.kuujia.com]

- 2. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

The (6-Morpholinopyridin-3-yl)methanamine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound (6-Morpholinopyridin-3-yl)methanamine, identified by CAS number 771572-26-0, has emerged as a significant building block in the field of medicinal chemistry. Its unique structural features, combining a pyridine ring, a morpholine moiety, and a reactive methanamine group, make it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the research applications of this compound and its derivatives, with a particular focus on their role in the development of novel kinase inhibitors for oncology. We will delve into the synthetic strategies employed to modify this core structure, explore the mechanisms of action of its derivatives, and present detailed experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

(6-Morpholinopyridin-3-yl)methanamine is a chemical entity with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol .[1] While the compound itself may not be the primary therapeutic agent, its true value lies in its role as a key intermediate or "building block" for the synthesis of more complex molecules with significant pharmacological potential.[1] The morpholine and pyridine rings are common features in many approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a primary amine provides a convenient handle for a variety of chemical modifications, allowing for the exploration of vast chemical space and the fine-tuning of biological activity.

Research has increasingly pointed towards the utility of the (6-morpholinopyridin-3-yl)methanamine scaffold in the design of inhibitors for critical cellular signaling pathways, particularly those involved in cancer progression. Derivatives of this compound have shown promise as potent and selective inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in various cancers.[2]

Core Synthetic Strategies and Derivatization

The primary amine of (6-morpholinopyridin-3-yl)methanamine is the main site for chemical modification, enabling the synthesis of a wide range of derivatives. The most common derivatization strategies involve acylation and alkylation reactions.

Synthesis of Amide Derivatives via Acylation

A prevalent method for derivatizing (6-morpholinopyridin-3-yl)methanamine is through the formation of an amide bond. This is typically achieved by reacting the primary amine with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides. This approach allows for the introduction of diverse functionalities, which can be tailored to interact with specific biological targets.

Experimental Protocol: General Procedure for the Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

This protocol is adapted from a study on the synthesis of novel anticancer agents and serves as a representative example of how (6-morpholinopyridin-3-yl)methanamine could be derivatized.[3]

-

To a stirred suspension of a suitable carboxylic acid (10 mmol) in dry chloroform (20 mL), add triethylamine (2 mL).

-

Cool the mixture to a temperature between -5 to 0°C.

-

Add ethyl chloroformate (10 mmol, 1.1 mL) dropwise, maintaining the temperature. Stir for an additional 30 minutes.

-

To this mixture, add a solution of (6-morpholinopyridin-3-yl)methanamine (10 mmol) and triethylamine (1.39 mL) in dry chloroform.

-

Allow the reaction to stir for 5 hours at room temperature.

-

The resulting precipitate can be collected by filtration, washed, and purified by recrystallization or chromatography.

The structures of the synthesized derivatives are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[3]

Synthesis Workflow

Caption: General workflow for the synthesis of amide derivatives.

Research Applications in Kinase Inhibition

A significant body of research has focused on the development of morpholine-containing compounds as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling cascade that is initiated by the activation of receptor tyrosine kinases. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a number of downstream targets, including mTOR, leading to the promotion of cell growth and survival.

References

The Multifaceted Biological Activities of Morpholinopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The morpholinopyridine scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This guide provides an in-depth technical exploration of these activities, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, provides detailed experimental protocols for their evaluation, and presents key quantitative data to inform future drug discovery efforts. Our approach is rooted in scientific integrity, offering a comprehensive and authoritative resource grounded in peer-reviewed literature.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Nexus

Morpholinopyridine derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a range of cancer cell lines. A significant body of research points to the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway as a primary mechanism of action.[1][2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[1][3] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, where its oxygen atom can form a crucial hydrogen bond in the kinase hinge region.[1]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a cascade of intracellular signaling proteins that plays a central role in regulating cell growth and survival.[4] In many cancers, this pathway is constitutively active due to mutations in key components like PI3K or the loss of the tumor suppressor PTEN.[5] This leads to uncontrolled cell proliferation and resistance to apoptosis.

Morpholinopyridine derivatives can inhibit this pathway at various points, most notably by targeting the kinase activity of PI3K and/or mTOR.[1] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of Akt.[4][5] Downstream, the inhibition of mTOR, a serine/threonine kinase, disrupts the phosphorylation of its key effectors, p70S6K and 4E-BP1, which are essential for protein synthesis and cell cycle progression.[4] The net effect is the induction of cell cycle arrest, typically at the G1 or G2/M phase, and the activation of apoptotic pathways, leading to cancer cell death.[6][7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholinopyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol: [8][9][10][11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, SHSY-5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[7][9]

-

Compound Treatment: Treat the cells with various concentrations of the morpholinopyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.

-

MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[8][9]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[9][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative morpholinopyridine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [7] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [7] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [7] | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [7] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [7] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [7] | |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [12] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [12] |

Anti-inflammatory Activity: Dual Inhibition of iNOS and COX-2

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Morpholinopyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Mechanism of Action: Suppression of Pro-inflammatory Mediators

During an inflammatory response, macrophages are stimulated by agents like lipopolysaccharide (LPS), leading to the upregulation of iNOS and COX-2.[13] iNOS produces large amounts of nitric oxide (NO), a potent inflammatory mediator.[14] COX-2 is responsible for the synthesis of prostaglandins, which also play a crucial role in inflammation and pain.[13]

Morpholinopyridine derivatives exert their anti-inflammatory effects by down-regulating the expression of both iNOS and COX-2 at the mRNA and protein levels.[15] This dual inhibition leads to a significant reduction in the production of NO and prostaglandins, thereby attenuating the inflammatory cascade.

Caption: Anti-inflammatory mechanism of morpholinopyridine derivatives.

Experimental Protocols

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[14]

Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[14]

Step-by-Step Protocol: [14][16][17][18]

-

Cell Culture and Treatment: Culture RAW 264.7 murine macrophage cells in a 96-well plate.[16] Pre-treat the cells with various concentrations of the morpholinopyridine derivatives for 2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.[14]

-

Sample Collection: Collect 100 µL of the culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[16]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

qPCR is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts.

Step-by-Step Protocol: [15][19][20][21]

-

Cell Treatment and RNA Extraction: Treat RAW 264.7 cells with the compounds and LPS as described above. Extract total RNA from the cells using a suitable reagent like TRIzol™.[19]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[19]

-

qPCR Reaction: Perform the qPCR reaction using the synthesized cDNA, specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of iNOS and COX-2 mRNA, normalized to the housekeeping gene.

Western blotting is used to detect and quantify specific proteins in a sample.

Step-by-Step Protocol: [15][22][23][24][25]

-

Protein Extraction: Lyse the treated cells and extract the total protein. Determine the protein concentration using a BCA or Bradford assay.[23]

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. Quantify the band intensities and normalize to the loading control.[23]

Antimicrobial Activity

Certain morpholinopyridine derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[26][27] The inclusion of the morpholine and pyridine moieties, often in combination with other heterocyclic rings like azoles, contributes to their antimicrobial efficacy.[26]

Spectrum of Activity

Studies have shown that some morpholinopyridine derivatives are active against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[26][27] For example, some derivatives have shown notable activity against Staphylococcus aureus, Enterococcus species, and Mycobacterium smegmatis.[26][28][29]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol (Broth Microdilution Method): [26][30][31][32]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilutions: Prepare two-fold serial dilutions of the morpholinopyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[26]

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[26]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity

The following table presents the MIC values of a representative morpholinopyridine derivative against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | Mycobacterium smegmatis | 15.6 | [26] |

| Pseudomonas aeruginosa | Low activity | [26] | |

| Candida albicans | 500 | [26] | |

| Saccharomyces cerevisiae | 500 | [26] | |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [29] |

Conclusion and Future Perspectives

Morpholinopyridine derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and inflammation, coupled with their antimicrobial potential, underscores their importance in modern drug discovery. The mechanisms of action, particularly the inhibition of the PI3K/Akt/mTOR pathway and the dual suppression of iNOS and COX-2, provide a solid foundation for rational drug design and optimization.

Future research should focus on elucidating the structure-activity relationships (SAR) to enhance potency and selectivity, as well as improving the pharmacokinetic and pharmacodynamic profiles of lead compounds. Further exploration of their antimicrobial spectrum and mechanism of action is also warranted. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of morpholinopyridine derivatives as next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT (Assay protocol [protocols.io]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. ijsat.org [ijsat.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. protocols.io [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

Spectroscopic Characterization of (2-Morpholinopyridin-3-yl)methanamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize the novel heterocyclic compound, (2-Morpholinopyridin-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide offers insights into the rationale behind the experimental methodologies and the interpretation of the resulting spectra, ensuring a comprehensive understanding of the molecule's chemical architecture.

Introduction

This compound is a unique bifunctional molecule incorporating a pyridine ring, a morpholine moiety, and a methanamine group. This distinct combination of functionalities makes it a compound of significant interest in medicinal chemistry and materials science, potentially serving as a versatile scaffold for the synthesis of more complex molecular entities. Accurate structural elucidation is paramount for understanding its chemical reactivity, biological activity, and potential applications. This guide will walk through the essential spectroscopic techniques required for its unambiguous characterization.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC name (2-morpholin-4-ylpyridin-3-yl)methanamine, presents several key features that are differentiable by spectroscopic methods. The pyridine ring offers aromatic protons and carbons with distinct chemical shifts, the morpholine ring contains aliphatic protons and carbons in a specific chair conformation, and the methanamine group introduces a primary amine functionality.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, their connectivity, and spatial relationships.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the synthesized this compound.

-

Dissolve the sample in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the need to avoid overlapping solvent peaks with signals of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filter the solution if any particulate matter is present to ensure sample homogeneity.

Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 0-220 ppm.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Pyridine-H6 |

| ~7.50 | dd | 1H | Pyridine-H4 |

| ~7.00 | dd | 1H | Pyridine-H5 |

| ~3.85 | s | 2H | -CH₂-NH₂ |

| ~3.75 | t | 4H | Morpholine -O-CH₂- |

| ~3.00 | t | 4H | Morpholine -N-CH₂- |

| ~1.80 | br s | 2H | -NH₂ |

Causality in ¹H NMR Assignments:

-

The downfield chemical shifts of the pyridine protons (~7.0-8.1 ppm) are due to the deshielding effect of the aromatic ring current. The distinct splitting patterns (doublet and doublets of doublets) arise from coupling with adjacent protons on the pyridine ring.

-

The singlet at approximately 3.85 ppm is characteristic of the methylene protons of the methanamine group, which are adjacent to the pyridine ring and the primary amine.

-

The two triplets for the morpholine protons (~3.75 and ~3.00 ppm) are indicative of the A₂B₂ system of the morpholine ring, with the protons closer to the oxygen atom being more deshielded.

-

The broad singlet for the amine protons (~1.80 ppm) is typical for primary amines and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyridine-C2 |

| ~148 | Pyridine-C6 |

| ~138 | Pyridine-C4 |

| ~125 | Pyridine-C5 |

| ~122 | Pyridine-C3 |

| ~67 | Morpholine -O-CH₂- |

| ~52 | Morpholine -N-CH₂- |

| ~40 | -CH₂-NH₂ |

Causality in ¹³C NMR Assignments:

-

The carbon attached to the electronegative morpholine nitrogen (Pyridine-C2) is expected to be the most downfield among the pyridine carbons.

-

The carbons of the morpholine ring appear in the aliphatic region, with the carbon adjacent to the oxygen (~67 ppm) being more deshielded than the carbon adjacent to the nitrogen (~52 ppm).

-

The methanamine carbon (~40 ppm) is in the expected range for an aliphatic carbon attached to a primary amine and an aromatic ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 2850-3000 | C-H stretch | Aliphatic (Morpholine, -CH₂-) |

| ~1600, ~1580, ~1470 | C=C and C=N stretch | Pyridine Ring |

| ~1115 | C-O-C stretch | Morpholine (Ether) |

| ~1250 | C-N stretch | Aryl-N (Pyridine-Morpholine) |

| ~800-900 | C-H bend | Aromatic (out-of-plane) |

Causality in IR Assignments:

-

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

The sharp peaks in the aromatic region (~1470-1600 cm⁻¹) are characteristic of the pyridine ring's C=C and C=N skeletal vibrations.

-

A strong, prominent band around 1115 cm⁻¹ is indicative of the C-O-C stretching of the ether linkage within the morpholine ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

MS Spectral Data and Interpretation

| m/z (mass-to-charge ratio) | Assignment |

| [M+H]⁺ (e.g., 194.26) | Protonated Molecular Ion |

| [M-NH₂]⁺ | Loss of the amino group |

| [M-CH₂NH₂]⁺ | Loss of the methanamine group |

| Fragments corresponding to the morpholinyl-pyridine core |

Causality in MS Fragmentation:

-

In ESI-MS, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule.

-

The fragmentation pattern will likely involve the cleavage of the bonds with the lowest bond dissociation energies. The loss of the amino group (-NH₂) or the entire methanamine side chain (-CH₂NH₂) are common fragmentation pathways for such structures.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process for this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion